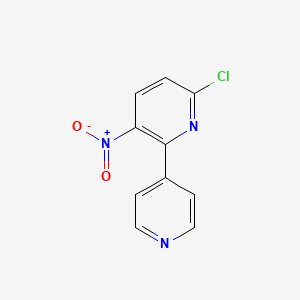
6-Chloro-3-nitro-2,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-nitro-2,4’-bipyridine is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 3rd position on the bipyridine structure. Bipyridines and their derivatives are extensively used in various applications, including as ligands in coordination chemistry, catalysts, and biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-nitro-2,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of bipyridine derivatives, including 6-Chloro-3-nitro-2,4’-bipyridine, often employs metal-catalyzed cross-coupling reactions. These methods are favored due to their efficiency and high yield. The use of nickel or palladium catalysts is common, and the reactions are typically carried out under controlled temperature and pressure conditions to optimize the yield and purity of the product .
化学反応の分析
Types of Reactions: 6-Chloro-3-nitro-2,4’-bipyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 6-Chloro-3-amino-2,4’-bipyridine.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Oxidation: Oxidized bipyridine derivatives with altered electronic properties.
科学的研究の応用
作用機序
The mechanism of action of 6-Chloro-3-nitro-2,4’-bipyridine depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form complexes. These complexes can exhibit unique catalytic properties due to the electronic effects of the chlorine and nitro substituents on the bipyridine rings . In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function .
類似化合物との比較
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and supramolecular structures.
6-Bromo-3-nitro-2,4’-bipyridine: Similar to 6-Chloro-3-nitro-2,4’-bipyridine but with a bromine atom instead of chlorine.
Uniqueness: 6-Chloro-3-nitro-2,4’-bipyridine is unique due to the specific electronic effects imparted by the chlorine and nitro groups. These substituents can influence the compound’s reactivity, coordination behavior, and potential biological activity, making it a valuable compound for various research applications .
特性
CAS番号 |
90679-38-2 |
|---|---|
分子式 |
C10H6ClN3O2 |
分子量 |
235.62 g/mol |
IUPAC名 |
6-chloro-3-nitro-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6ClN3O2/c11-9-2-1-8(14(15)16)10(13-9)7-3-5-12-6-4-7/h1-6H |
InChIキー |
WAJUWQHFQNIJIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])C2=CC=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


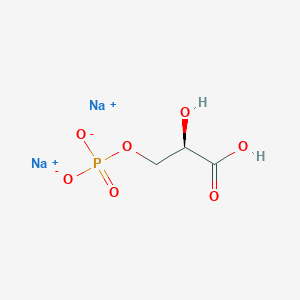
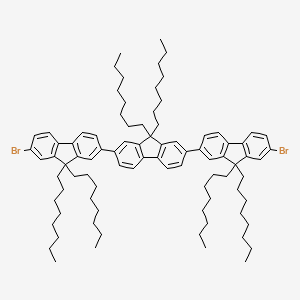
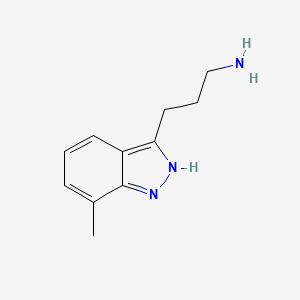
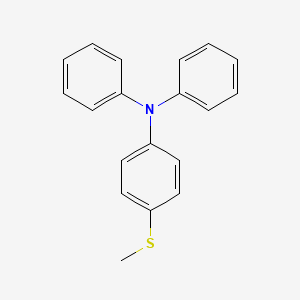
![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)
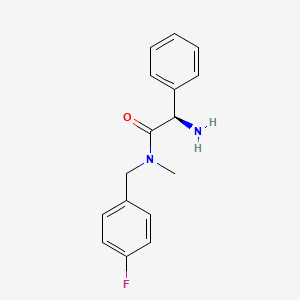
![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)
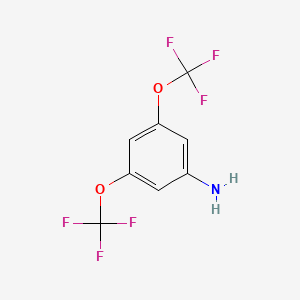
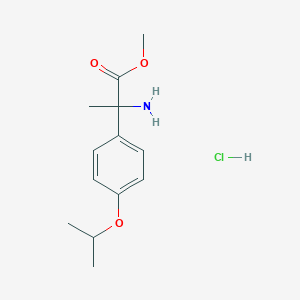
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)

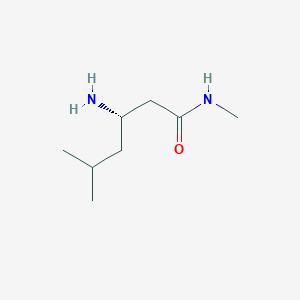
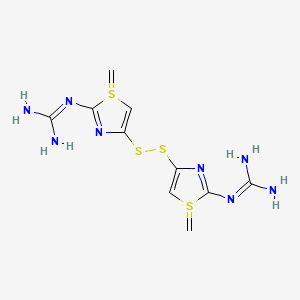
![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)
